molecular formula C7H9NOS B1334031 2-Acetyl-4,5-dimethylthiazole CAS No. 7531-76-2

2-Acetyl-4,5-dimethylthiazole

Cat. No. B1334031
CAS RN: 7531-76-2
M. Wt: 155.22 g/mol
InChI Key: NQBBXAHMYZUTSW-UHFFFAOYSA-N
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Description

2-Acetyl-4,5-dimethylthiazole is a heterocyclic compound that has been the subject of various studies due to its potential applications in chemistry and biology. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, substituted with acetyl and methyl groups at specific positions. This structure is a key motif in various chemical syntheses and biological interactions .

Synthesis Analysis

The synthesis of 2-acetylthiazole derivatives often involves the use of the compound as a homologating reagent, which can extend the carbon chain of aldehydes. For instance, 2-acetylthiazole has been used to convert aldehydes into α,γ-dihydroxy homologues through a sequence of reactions including aldol condensation

Scientific Research Applications

Molecular and Spectroscopic Studies

  • Spectroscopic and Molecular Docking Studies: The molecule 5-acetyl-2,4-dimethylthiazole (C7H9NSO) has been analyzed using UV-vis and FT-IR spectral results and DFT calculation methods. It shows potential as an antiproliferative and antibacterial agent, confirmed by molecular docking studies indicating inhibitory effects on vascular endothelial growth factor (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III) (Avcı et al., 2019).

Synthesis and Structural Investigation

  • Synthesis of Biologically Active Complexes: The synthesis and structural investigation of biologically active complexes of 4-acetyl-2-(acetylamino)-5-dimethyl-Δ2-1,3,4-thiadiazole with metals like Zn, Hg, Cd, and Cu have been explored. These complexes have been characterized based on various chemical analyses and tested for fungitoxicity on pathogenic fungi (Thimmaiah et al., 1985).

Biological Activities and Effects

  • Anticancer Activities

    Studies on 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives synthesized from 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives reveal reasonable anticancer activity against various human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012).

  • Cytotoxicity and Apoptosis Inducing Studies

    Thiazole derivatives, specifically 5-(4-substituted benzylidene)-2-[(4,5-dimethylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives, have been studied for their antiproliferative activity on various cell lines. Compounds like 4f, 4j, and 4p exhibited significant cytotoxicity and induced apoptosis in cell lines, indicating their potential as anticancer agents (Yurttaş, Demir, & Çiftçi, 2018).

Chemical Properties and Applications

  • Acid-Base Properties

    The study of acid-base properties of various thiazolone derivatives, including 5-acetyl-4-methyl-2-thiazolone, contributes to understanding their chemical reactivity and potential for facile acylation, beneficial in various synthetic processes (Zaionts, Maksimova, & Mints, 1972).

  • Synthesis and Fragmentation Studies

    The mass spectrometric fragmentation of the oxetanes of 2,4-dimethylthiazole has been studied to understand their characteristic fragmentation patterns, crucial for their use in chemical synthesis and analysis (Nakano & Mart, 1981).

Safety And Hazards

2-Acetyl-4,5-dimethylthiazole may cause skin irritation and serious eye irritation . It may also cause respiratory irritation and may lead to allergy or asthma symptoms if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-4-6(3)10-7(8-4)5(2)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBBXAHMYZUTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373323
Record name 2-Acetyl-4,5-dimethylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-4,5-dimethylthiazole

CAS RN

7531-76-2
Record name 2-Acetyl-4,5-dimethylthiazole
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URL https://comptox.epa.gov/dashboard/DTXSID60373323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7531-76-2
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 4,5-dimethylthiazole (2.0 g, 17.67 mmol, 1 eq.) in dry diethyl ether (20 mL) was added slowly dropwise, over approximately 30 minutes, to a solution of butyllithium (7.8 mL, 19.44 mmol, 2.5M, 1.1 eq.) in dry diethyl ether (20 mL) at −70° C. The resultant solution was stirred at −70° C. for 30 minutes, −30° C. for 20 minutes and then re-cooled to −70° C. Dry ethyl acetate (3.11 g, 3.5 mL, 35.34 mmol, 2 eq.) was added in one portion to the deep red solution and the cooling bath was removed. After 50 minutes stirring at room temperature the reaction mixture was poured into saturated NaHSO4 and extracted with ethyl acetate (3×50 mL). The combined organic extracts were washed with saturated Na2CO3 (1×50 mL), brine (1×50 mL), dried over solid Na2SO4 and filtered. The filtrate was concentrated under reduced pressure and the resultant greenish, mobile oil was purified by column chromatography (15% ethyl acetate in hexanes) on silica gel giving a yellow oil (1.81 g, 66% yield): 1H (400 Mhz, CDCl3) δ 2.4(3H, s), 2.5(3H, s), 2.7(3H, s).
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66%

Synthesis routes and methods III

Procedure details

Commercially available 4,5-dimethyl-1,3-thiazole (453 mg) was dissolved in tetrahydrofuran (10 ml) to prepare a solution which was then cooled to −78° C. A hexane solution (1.56 M) (2.8 ml) of n-butyllithium was slowly added over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. N-Methoxy-N-methylacetamide (454 mg) was dissolved in tetrahydrofuran (2 ml) to prepare a solution which was then slowly added over a period of 10 min, and the mixture was stirred at −78° C. for 2 hr. The cooling bath was removed, an aqueous saturated ammonium chloride solution (10 ml) was added, and the mixture was stirred for 30 min. Further, water (10 ml) was added, and the reaction solution was extracted with ethyl acetate. The organic layer was washed with saturated brine and was dried over sodium sulfate. The solvent was removed, and the residue was purified by chromatography on silica gel using hexane/ethyl acetate for development to give the title compound (609 mg, 98%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4,5-dimethylthiazole
Reactant of Route 2
2-Acetyl-4,5-dimethylthiazole
Reactant of Route 3
2-Acetyl-4,5-dimethylthiazole

Citations

For This Compound
1
Citations
GJ Hartman - 1984 - search.proquest.com
The effects of water activity on the volatiles produced from a meat flavor model system containing monosodium-L-glutamate, L-ascorbic acid, thiamine HCl and cystine were investigated…
Number of citations: 1 search.proquest.com

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